5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid
CAS No.:
Cat. No.: VC18225265
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C10H8N2O3 | 
|---|---|
| Molecular Weight | 204.18 g/mol | 
| IUPAC Name | 5-(5-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid | 
| Standard InChI | InChI=1S/C10H8N2O3/c1-6-2-3-7(11-5-6)9-4-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) | 
| Standard InChI Key | XXAHNJQSOKNGNM-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=CN=C(C=C1)C2=CC(=NO2)C(=O)O | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic acid features a 1,2-oxazole (isoxazole) ring substituted at position 3 with a carboxylic acid group (-COOH) and at position 5 with a 5-methyl-2-pyridyl moiety. The isoxazole ring (C₃H₃NO) contributes aromatic stability and dipole interactions, while the pyridine ring (C₆H₆N) introduces basicity and hydrogen-bonding capabilities. The methyl group at position 5 of the pyridine enhances lipophilicity, potentially influencing membrane permeability .
Key Structural Features:
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Isoxazole Core: A five-membered ring with oxygen at position 1 and nitrogen at position 2.
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Carboxylic Acid Substituent: Enhances solubility and enables salt formation or esterification.
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5-Methyl-2-pyridyl Group: A six-membered aromatic ring with a methyl group at position 5, modulating electronic and steric properties.
 
Physicochemical Data
While explicit data for this compound remains limited in public databases, structurally related analogs provide insights:
The compound’s solubility is expected to be moderate in polar aprotic solvents (e.g., DMSO) but limited in aqueous media at physiological pH .
Synthesis and Manufacturing Approaches
Reported Synthetic Routes
Synthesis of 5-(5-methyl-2-pyridyl)isoxazole-3-carboxylic acid likely involves multi-step strategies, as inferred from patents and related compounds:
Route 1: Cycloaddition-Based Synthesis
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Nitrile Oxide Formation: React hydroxylamine with a substituted acetonitrile derivative to generate a nitrile oxide intermediate.
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[3+2] Cycloaddition: Combine the nitrile oxide with a pyridyl-containing alkyne to form the isoxazole ring .
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Carboxylic Acid Introduction: Oxidize a methyl or hydroxymethyl group at position 3 to the carboxylic acid using KMnO₄ or Jones reagent .
 
Route 2: Coupling Reactions
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Halogenation: Introduce a halogen (e.g., bromine) at position 5 of the isoxazole ring.
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Suzuki-Miyaura Coupling: Attach the 5-methyl-2-pyridyl boronic acid via palladium-catalyzed cross-coupling .
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Deprotection/Hydrolysis: Convert ester or nitrile groups at position 3 to the carboxylic acid .
 
Key Challenges and Optimization
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Regioselectivity: Ensuring proper orientation during cycloaddition requires precise temperature and catalyst control.
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Purification: Chromatography or recrystallization is critical due to the compound’s polar nature .
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Yield Improvements: Patent CN1233634C highlights the use of bis(trichloromethyl) carbonate for acyl chloride intermediates, suggesting potential adaptations for carboxylation steps .
 
Biological Activity and Mechanistic Insights
Enzyme Inhibition
While direct studies on this compound are scarce, structural analogs exhibit notable bioactivity:
- 
O-Acetylserine Sulfhydrylase (OASS) Inhibition: Analogous isoxazole-carboxylic acids competitively inhibit OASS (IC₅₀: 10–50 μM), disrupting cysteine biosynthesis in pathogens .
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Anti-Inflammatory Effects: Pyridyl-isoxazole derivatives suppress cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene production .
 
Comparative Analysis with Structural Analogs
The compound’s uniqueness emerges when contrasted with similar molecules:
| Compound | Key Structural Difference | Bioactivity Shift | 
|---|---|---|
| 5-Methylisoxazole-3-carboxylic acid | Lacks pyridyl group | Reduced target selectivity | 
| 5-Phenylisoxazole-3-carboxylic acid | Phenyl instead of pyridyl | Enhanced arom. interactions | 
| 5-Cyclopropylisoxazole-3-carboxylic acid | Cyclopropyl substituent | Altered metabolic stability | 
The 5-methyl-2-pyridyl group in 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic acid balances lipophilicity and hydrogen-bonding capacity, optimizing pharmacokinetics .
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